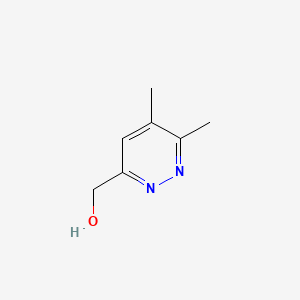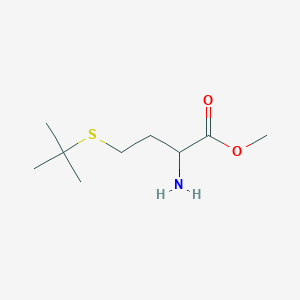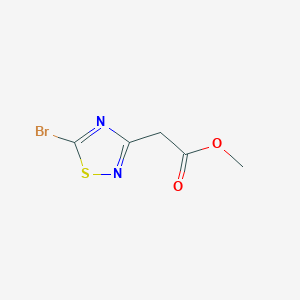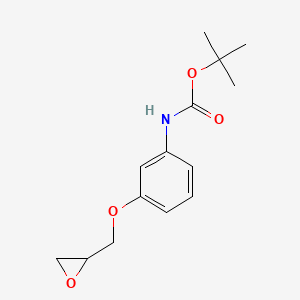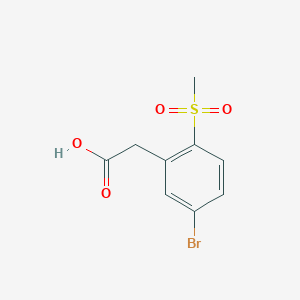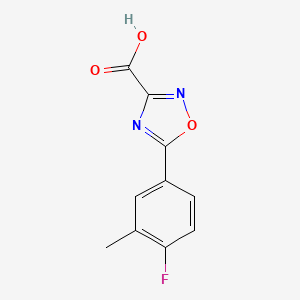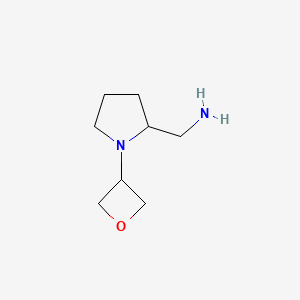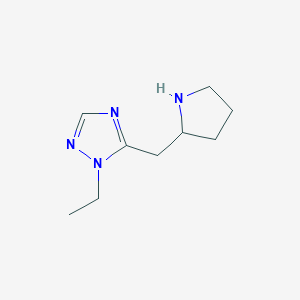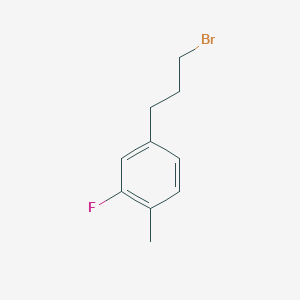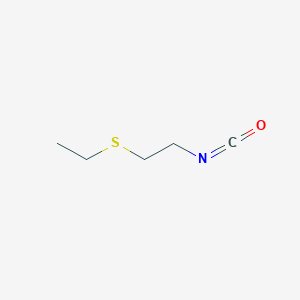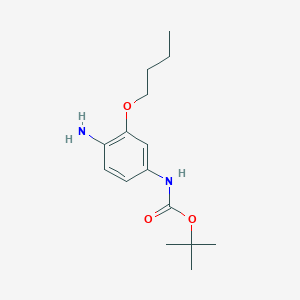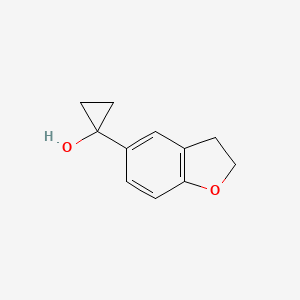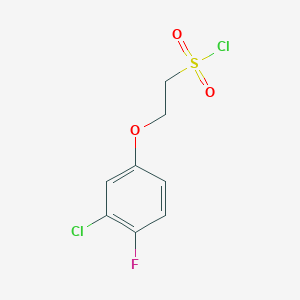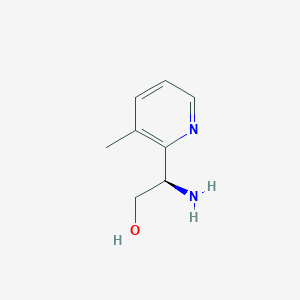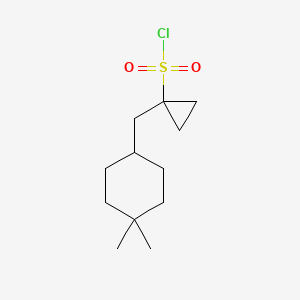
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring bonded to a sulfonyl chloride group, with a 4,4-dimethylcyclohexylmethyl substituent
Preparation Methods
The synthesis of 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method includes the reaction of 4,4-dimethylcyclohexylmethanol with a cyclopropane derivative under specific conditions to form the desired product. Industrial production methods may involve the use of advanced catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Addition Reactions: The cyclopropane ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The cyclopropane ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar compounds to 1-((4,4-Dimethylcyclohexyl)methyl)cyclopropane-1-sulfonyl chloride include other cyclopropane derivatives and sulfonyl chlorides. the presence of the 4,4-dimethylcyclohexylmethyl group makes this compound unique in terms of its steric and electronic properties. This uniqueness can lead to different reactivity and applications compared to other similar compounds.
Properties
Molecular Formula |
C12H21ClO2S |
|---|---|
Molecular Weight |
264.81 g/mol |
IUPAC Name |
1-[(4,4-dimethylcyclohexyl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H21ClO2S/c1-11(2)5-3-10(4-6-11)9-12(7-8-12)16(13,14)15/h10H,3-9H2,1-2H3 |
InChI Key |
KLZTWSRSWCADME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CC2(CC2)S(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


